molecular formula C13H17NO2S2 B2663764 (E)-N-((3-methoxytetrahydrothiophen-3-yl)methyl)-3-(thiophen-3-yl)acrylamide CAS No. 1448139-59-0

(E)-N-((3-methoxytetrahydrothiophen-3-yl)methyl)-3-(thiophen-3-yl)acrylamide

Cat. No.: B2663764
CAS No.: 1448139-59-0
M. Wt: 283.4
InChI Key: LKCXVAWKJIYWIF-NSCUHMNNSA-N
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Description

(E)-N-((3-methoxytetrahydrothiophen-3-yl)methyl)-3-(thiophen-3-yl)acrylamide is an organic compound characterized by its unique structure, which includes a methoxytetrahydrothiophene ring and a thiophene ring connected via an acrylamide linkage

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-N-((3-methoxytetrahydrothiophen-3-yl)methyl)-3-(thiophen-3-yl)acrylamide typically involves the following steps:

    Formation of the Methoxytetrahydrothiophene Ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions, often using a catalyst to facilitate the reaction.

    Attachment of the Acrylamide Group: The acrylamide moiety is introduced via a condensation reaction between an amine and an acrylate derivative, typically under mild heating and in the presence of a base to neutralize the by-products.

    Coupling with the Thiophene Ring: The final step involves coupling the thiophene ring to the acrylamide intermediate, which can be done using palladium-catalyzed cross-coupling reactions such as the Suzuki or Heck reaction.

Industrial Production Methods

In an industrial setting, the production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions and the implementation of purification techniques such as crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the thiophene ring, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can target the acrylamide group, converting it to an amine.

    Substitution: The methoxy group on the tetrahydrothiophene ring can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.

    Reduction: Catalytic hydrogenation or the use of reducing agents like lithium aluminum hydride (LiAlH4).

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Amines.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry

In chemistry, (E)-N-((3-methoxytetrahydrothiophen-3-yl)methyl)-3-(thiophen-3-yl)acrylamide is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel materials.

Biology

In biological research, this compound may be investigated for its potential as a bioactive molecule. Its structural features suggest it could interact with biological targets, making it a candidate for drug discovery and development.

Medicine

In medicine, the compound could be explored for its therapeutic potential. Its ability to undergo various chemical reactions makes it a versatile candidate for the development of new pharmaceuticals.

Industry

In the industrial sector, this compound could be used in the production of advanced materials, such as polymers or coatings, due to its reactive functional groups.

Mechanism of Action

The mechanism by which (E)-N-((3-methoxytetrahydrothiophen-3-yl)methyl)-3-(thiophen-3-yl)acrylamide exerts its effects would depend on its specific application. In a biological context, it might interact with enzymes or receptors, modulating their activity. The methoxytetrahydrothiophene and thiophene rings could facilitate binding to hydrophobic pockets, while the acrylamide group could form covalent bonds with nucleophilic residues.

Comparison with Similar Compounds

Similar Compounds

    (E)-N-((3-methoxytetrahydrothiophen-3-yl)methyl)-3-(furan-3-yl)acrylamide: Similar structure but with a furan ring instead of a thiophene ring.

    (E)-N-((3-methoxytetrahydrothiophen-3-yl)methyl)-3-(pyridin-3-yl)acrylamide: Contains a pyridine ring, offering different electronic properties.

Uniqueness

(E)-N-((3-methoxytetrahydrothiophen-3-yl)methyl)-3-(thiophen-3-yl)acrylamide is unique due to the combination of its methoxytetrahydrothiophene and thiophene rings, which provide distinct electronic and steric properties. This uniqueness can lead to different reactivity and interaction profiles compared to similar compounds, making it valuable for specific applications in research and industry.

Properties

IUPAC Name

(E)-N-[(3-methoxythiolan-3-yl)methyl]-3-thiophen-3-ylprop-2-enamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17NO2S2/c1-16-13(5-7-18-10-13)9-14-12(15)3-2-11-4-6-17-8-11/h2-4,6,8H,5,7,9-10H2,1H3,(H,14,15)/b3-2+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LKCXVAWKJIYWIF-NSCUHMNNSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1(CCSC1)CNC(=O)C=CC2=CSC=C2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1(CCSC1)CNC(=O)/C=C/C2=CSC=C2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17NO2S2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

283.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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